

# An In-depth Technical Guide to 4-Phenyl-5-Thiazolecarboxaldehyde

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## Compound of Interest

Compound Name: 3-Methyl-1,5-pentanediol

Cat. No.: B147205

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## Introduction

4-Phenyl-5-thiazolecarboxaldehyde is a heterocyclic aromatic aldehyde belonging to the thiazole family of compounds. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a significant scaffold in medicinal chemistry and drug discovery.<sup>[1][2]</sup> Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.<sup>[3][4][5]</sup> The presence of a phenyl group at the 4-position and a formyl (aldehyde) group at the 5-position of the thiazole ring makes 4-phenyl-5-thiazolecarboxaldehyde a versatile synthetic intermediate for the preparation of more complex, biologically active molecules.<sup>[6][7][8]</sup> This guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of 4-phenyl-5-thiazolecarboxaldehyde, intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-phenyl-5-thiazolecarboxaldehyde is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling.

Property	Value	Source
Molecular Formula	C10H7NOS	
Molecular Weight	189.24 g/mol	
Appearance	Off-white to yellow crystalline powder	
Melting Point	88-92 °C	
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water.	
Boiling Point	Not readily available due to potential decomposition at high temperatures.	

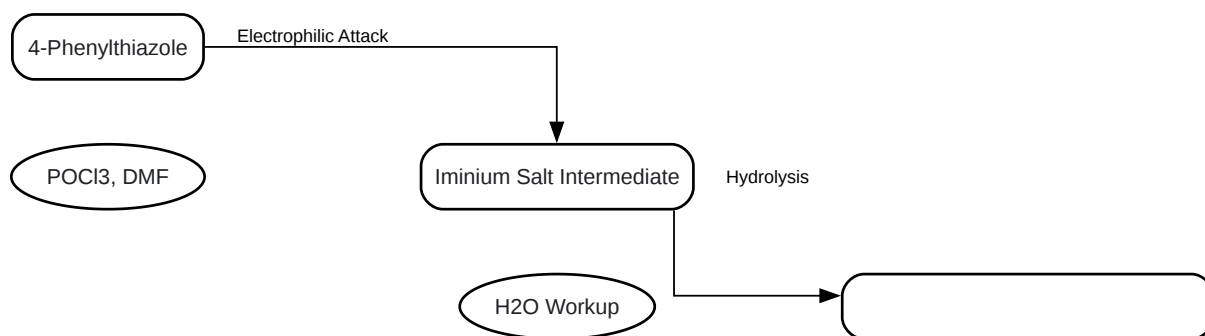
Note: Some properties like melting point can vary slightly depending on the purity of the compound.

## Synthesis and Purification

The synthesis of 4-phenyl-5-thiazolecarboxaldehyde is most commonly achieved through the formylation of 4-phenylthiazole. The Vilsmeier-Haack reaction is a widely employed and efficient method for this transformation.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

### Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl<sub>3</sub>) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[\[10\]](#)[\[11\]](#)[\[12\]](#) In the case of 4-phenylthiazole, the thiazole ring is sufficiently activated for this electrophilic substitution to occur at the 5-position.



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Caption: Vilsmeier-Haack formylation of 4-phenylthiazole.

## Detailed Experimental Protocol: Synthesis of 4-Phenyl-5-thiazolecarboxaldehyde

Materials:

- 4-Phenylthiazole
- Phosphoryl chloride (POCl<sub>3</sub>)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-phenylthiazole (1 equivalent) in anhydrous DMF (5-10 volumes).
- Cool the solution to 0 °C in an ice bath.
- Slowly add phosphoryl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic extracts and wash with brine (1 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude 4-phenyl-5-thiazolecarboxaldehyde can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent. The fractions containing the pure product are collected and the solvent is evaporated to yield a crystalline solid.

## Analytical Characterization

The identity and purity of synthesized 4-phenyl-5-thiazolecarboxaldehyde are confirmed using various spectroscopic techniques.

## Spectroscopic Data

Technique	Key Features
$^1\text{H}$ NMR	- Aromatic protons of the phenyl group typically appear as a multiplet in the range of $\delta$ 7.3-7.9 ppm. - The thiazole proton at the 2-position (if unsubstituted) would appear as a singlet at a downfield chemical shift. - The aldehyde proton gives a characteristic singlet at approximately $\delta$ 9.8-10.2 ppm.
$^{13}\text{C}$ NMR	- The aldehyde carbonyl carbon resonates at a characteristic downfield chemical shift of around $\delta$ 180-190 ppm. - Aromatic and thiazole ring carbons appear in the $\delta$ 120-160 ppm region.
IR Spectroscopy	- A strong C=O stretching vibration for the aldehyde group is observed around 1670-1690 $\text{cm}^{-1}$ . - C-H stretching of the aldehyde proton can be seen as a pair of weak bands around 2720 and 2820 $\text{cm}^{-1}$ . <sup>[13]</sup> - Aromatic C=C and C=N stretching vibrations appear in the 1400-1600 $\text{cm}^{-1}$ region.
Mass Spectrometry	- The molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound ( $m/z = 189.24$ ) should be observed.

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and the specific instrument used.

## Applications in Research and Drug Development

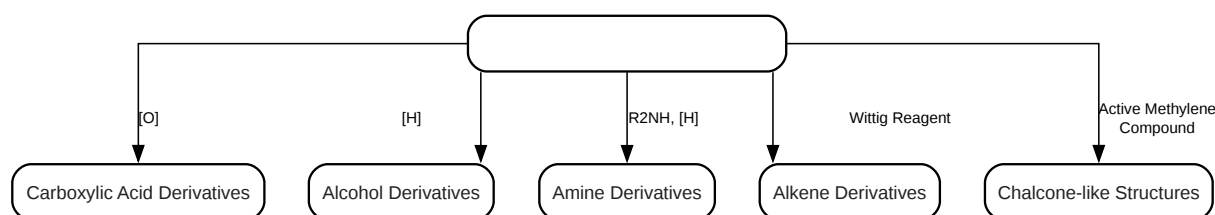
4-Phenyl-5-thiazolecarboxaldehyde serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. The aldehyde functionality is readily transformed into other functional groups, allowing for the creation of diverse chemical libraries for drug screening.

## Role as a Synthetic Intermediate

The aldehyde group of 4-phenyl-5-thiazolecarboxaldehyde can undergo a wide range of chemical transformations, including:

- Oxidation: to the corresponding carboxylic acid.
- Reduction: to the corresponding alcohol.
- Reductive amination: to form various amines.
- Wittig reaction: to form alkenes.
- Condensation reactions: with active methylene compounds to form  $\alpha,\beta$ -unsaturated systems.

These transformations allow for the introduction of various pharmacophores and the modulation of the physicochemical properties of the resulting molecules to enhance their drug-like characteristics.[14]



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Caption: Synthetic utility of 4-phenyl-5-thiazolecarboxaldehyde.

## Biological Significance of Derivatives

Thiazole-containing compounds have demonstrated a broad spectrum of biological activities.[4] Derivatives synthesized from 4-phenyl-5-thiazolecarboxaldehyde have been investigated for their potential as:

- Anticancer agents: Many thiazole derivatives have shown promising cytotoxic activity against various cancer cell lines.[3][4]

- Antimicrobial agents: The thiazole nucleus is a key component in several antibacterial and antifungal drugs.<sup>[15]</sup>
- Anti-inflammatory agents: Thiazole derivatives have been explored for their potential to inhibit inflammatory pathways.<sup>[4]</sup>
- Antioxidant agents: Some thiazole-carboxamide derivatives have shown potent antioxidant properties.<sup>[14]</sup>

The ability to functionalize the 5-position of the 4-phenylthiazole core allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).

## Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-phenyl-5-thiazolecarboxaldehyde.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.<sup>[16][17][18][19][20]</sup>
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.<sup>[16][17][18][19][20]</sup>

## Conclusion

4-Phenyl-5-thiazolecarboxaldehyde is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide a convenient entry point to a wide array of complex thiazole derivatives. The established biological significance of the thiazole scaffold ensures that 4-phenyl-5-thiazolecarboxaldehyde

will continue to be a compound of high interest for researchers in medicinal chemistry and drug discovery.

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